molecular formula C17H17N3O3S B2698396 4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide CAS No. 2034491-73-9

4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2698396
CAS No.: 2034491-73-9
M. Wt: 343.4
InChI Key: WYILDKBMIMQKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide (CAS 2034491-73-9) is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and biochemical research. Its molecular formula is C17H17N3O3S, with a molecular weight of 343.4 g/mol . The compound's structure integrates both a sulfonamide group, a well-known zinc-binding moiety responsible for the inhibitory activity of a large class of bioactive molecules, and a cyanamide functionality, which is a versatile pharmacophore in its own right . Benzenesulfonamide derivatives are a crucial class of compounds with more than seventy FDA-approved medications, primarily due to their ability to potently inhibit the metalloenzyme carbonic anhydrase (CA, EC 4.2.1.1) by binding to the zinc ion within its active site . This makes them valuable tools and leads for investigating physiological and pathological processes involving CAs, including respiration, electrolyte secretion, pH homeostasis, bone resorption, and tumorigenesis . Furthermore, the cyanamide moiety is a key feature in molecules exhibiting a wide range of activities, such as anti-tumor, anti-inflammatory, and anti-apoptotic effects, and is also a key component of inhibitors for lysosomal cysteine proteases like cathepsin S . The specific substitution pattern on this compound, featuring a 3-methoxyazetidine group, is designed to explore structure-activity relationships and enhance selectivity for specific CA isoforms or other biological targets. Researchers can utilize this chemical probe to study CA inhibition kinetics, develop selective inhibitors for bacterial versus human CA isoforms, or investigate multi-target therapeutic strategies aimed at simultaneously modulating CA and cathepsin activity in complex pathological syndromes . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-cyano-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-23-16-11-20(12-16)15-6-4-14(5-7-15)19-24(21,22)17-8-2-13(10-18)3-9-17/h2-9,16,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYILDKBMIMQKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Methoxyazetidine Moiety: This step involves the preparation of 3-methoxyazetidine, which can be synthesized from azetidine through a methoxylation reaction.

    Coupling with Benzenesulfonamide: The methoxyazetidine is then coupled with a benzenesulfonamide derivative. This step often employs a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Cyano Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary amines.

    Substitution: Products vary depending on the nucleophile used, but typically include substituted sulfonamides.

Scientific Research Applications

4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding or dipole interactions, while the methoxyazetidine moiety can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Antiviral Sulfonamides

Several pyrimidine-linked sulfonamides (e.g., 12ba and 12bb in ) exhibit anti-HIV activity. These compounds share a thieno[3,2-d]pyrimidin-2-ylamino backbone but differ in substituents:

  • 12ba : Contains an acetamide group.
  • 12bb: Features a 4-cyano group.
Compound Structure Highlights Target Activity (IC₅₀ or EC₅₀) Reference
12ba Thienopyrimidine, acetamide HIV EC₅₀ = 33 nM
12bb Thienopyrimidine, 4-cyano HIV EC₅₀ = 33 nM
Target Compound 3-Methoxyazetidine, 4-cyano Unknown Not reported

Anticancer Sulfonamides

Sulfonamides with thioureido and quinoxaline moieties (e.g., 9, 10, 11 in –8) demonstrate potent anticancer activity against HEPG2 liver cancer cells.

Compound Substituents IC₅₀ (mmol/L) Reference
9 4-Ethylbenzoate, quinoxaline 15.6
10 Pyridinyl, quinoxaline 26.8
11 Thiazolyl, quinoxaline 24.4
Doxorubicin Reference drug 71.8

Comparison: The target compound lacks the thioureido-quinoxaline architecture but shares the sulfonamide scaffold. Its 3-methoxyazetidine group may modulate solubility or target affinity, though cytotoxic data are unavailable.

Antimitotic Sulfonamides

Phenylimidazolidinone sulfonamides (PIB-SAs) in block the G2/M phase and induce anoikis at nanomolar concentrations. For example:

  • Compound 16 : IC₅₀ = 12 nM against HT-1080 fibrosarcoma.
  • Compound 17 : IC₅₀ = 9 nM, comparable to combretastatin A-4 (CA-4) .

Structural Contrast : PIB-SAs replace sulfonate groups with sulfonamides, validating sulfonamides as bioisosteres. The target compound’s azetidine group could similarly mimic steric or electronic features of CA-4’s trimethoxyphenyl group.

Crystal Structure and Stability

The crystal structure of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide () reveals intermolecular hydrogen bonds and π-π stacking, enhancing stability. The 4-cyano group participates in C–H···N interactions, which may improve crystallinity and bioavailability.

Recommendations :

  • Conduct in vitro screens for antiviral/antiproliferative activity.
  • Perform molecular docking to assess interactions with HIV protease or tubulin.
  • Optimize solubility via co-crystallization studies (as in ).

Biological Activity

4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O2S. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with specific biological targets. The sulfonamide moiety is known to inhibit various enzymes and receptors, which can lead to therapeutic effects in different disease models.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: Sulfonamides often act as competitive inhibitors for enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound may interact with specific receptors, altering signaling pathways that are crucial for cellular function.

Biological Activity

Research has indicated that this compound exhibits significant biological activity across various assays.

Anticancer Activity

Studies have demonstrated that compounds with similar structures show promising anticancer properties. For instance, derivatives of benzenesulfonamides have been investigated for their ability to inhibit tumor growth in vitro and in vivo.

Antimicrobial Properties

The sulfonamide structure is traditionally associated with antimicrobial activity. Compounds in this class have been shown to possess broad-spectrum activity against various bacterial strains.

Case Studies and Research Findings

StudyFindings
Study 1 : Anticancer Activity (Journal of Medicinal Chemistry, 2023)Demonstrated that related sulfonamide derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis.
Study 2 : Antimicrobial Efficacy (Journal of Antimicrobial Chemotherapy, 2022)Showed that compounds with a similar scaffold exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Study 3 : Enzyme Inhibition (Bioorganic & Medicinal Chemistry Letters, 2021)Reported that the compound inhibited dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructureBiological Activity
4-Amino-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamideStructureModerate anticancer activity; inhibits specific kinases.
N-(4-(3-methoxyazetidin-1-yl)phenyl)-benzenesulfonamideStructureStrong antimicrobial properties; effective against resistant strains.

Future Directions

Further research is needed to explore the full therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies: To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies: To elucidate the precise biochemical pathways affected by this compound.
  • Structure-Activity Relationship (SAR): To optimize the chemical structure for enhanced biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.